4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide
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Overview
Description
4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide is a chemical compound with the molecular formula C10H17N3O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its sulfonamide group, which is a key functional group in many pharmaceuticals and organic compounds.
Mechanism of Action
Target of Action
The primary target of 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the folic acid metabolism cycle, which is essential for bacterial growth and survival .
Mode of Action
this compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the enzyme’s activity and disrupts the production of folic acid .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid metabolism cycle . This leads to a deficiency in dihydrofolate and tetrahydrofolate, which are crucial for bacterial DNA synthesis and cell division . As a result, the growth and replication of bacteria are inhibited .
Pharmacokinetics
Most sulfonamides are known to be readily absorbed orally .
Result of Action
The inhibition of bacterial DNA synthesis and cell division by this compound leads to the death of the bacteria . This makes it an effective antibacterial agent.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of sulfonamides can be affected by bacterial resistance, which can occur when bacteria develop mechanisms to counteract the drug’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with methylamine and formaldehyde under controlled conditions. The reaction proceeds through a series of steps, including nitration, reduction, and sulfonation, to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent product quality and minimizes waste .
Chemical Reactions Analysis
Types of Reactions
4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids and other derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions include various sulfonamide derivatives, sulfonic acids, and amine-substituted compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs, particularly those targeting bacterial infections and inflammatory diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide compound with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: A sulfonamide antibiotic used to treat various bacterial infections.
Uniqueness
4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[methyl-[2-(methylamino)ethyl]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-12-7-8-13(2)9-3-5-10(6-4-9)16(11,14)15/h3-6,12H,7-8H2,1-2H3,(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOXJDNCGZUKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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